molecular formula C13H19NO B7964777 4-((Butyl(methyl)amino)methyl)benzaldehyde

4-((Butyl(methyl)amino)methyl)benzaldehyde

Cat. No.: B7964777
M. Wt: 205.30 g/mol
InChI Key: FEVTUAOGRHYBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Butyl(methyl)amino)methyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a butyl(methyl)amino group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Butyl(methyl)amino)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with butyl(methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Butyl(methyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: 4-((Butyl(methyl)amino)methyl)benzoic acid.

    Reduction: 4-((Butyl(methyl)amino)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((Butyl(methyl)amino)methyl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Butyl(methyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The butyl(methyl)amino group may also interact with various receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((Butylamino)methyl)benzaldehyde: Similar structure but lacks the methyl group on the amino substituent.

    4-((Methylamino)methyl)benzaldehyde: Similar structure but lacks the butyl group on the amino substituent.

    4-((Dimethylamino)methyl)benzaldehyde: Similar structure but has two methyl groups on the amino substituent.

Uniqueness

4-((Butyl(methyl)amino)methyl)benzaldehyde is unique due to the presence of both butyl and methyl groups on the amino substituent, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

4-[[butyl(methyl)amino]methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-4-9-14(2)10-12-5-7-13(11-15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVTUAOGRHYBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Butyl(methyl)amino)methyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((Butyl(methyl)amino)methyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-((Butyl(methyl)amino)methyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-((Butyl(methyl)amino)methyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-((Butyl(methyl)amino)methyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-((Butyl(methyl)amino)methyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.